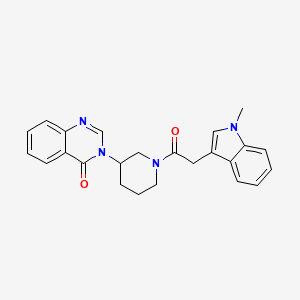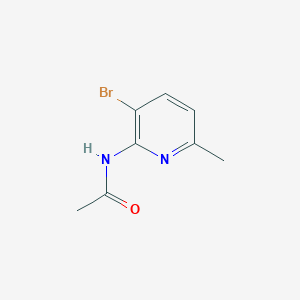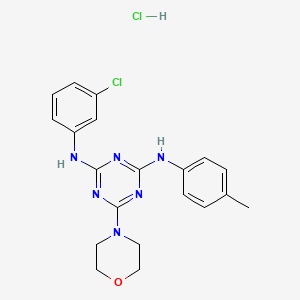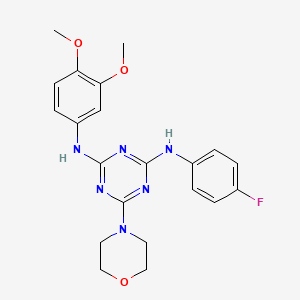
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. This compound has gained significant attention in the scientific community due to its potential in cancer therapy.
Aplicaciones Científicas De Investigación
Implications in Medicinal Chemistry
Quinazoline derivatives, including the molecule , are key subjects of medicinal chemistry research due to their significant biological activities. The quinazoline nucleus, found in more than 200 naturally occurring alkaloids, has been a focal point for synthesizing novel compounds with potential medicinal benefits. Researchers have developed various quinazoline derivatives, demonstrating activities such as antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This emphasizes the compound's importance in developing new antibacterial agents, crucial for addressing antibiotic resistance challenges (Tiwary et al., 2016).
Anti-colorectal Cancer Activity
Quinazoline derivatives have been investigated for their anticancer properties, particularly against colorectal cancer. These compounds have shown promise in inhibiting the growth of colorectal cancer cells through modulation of gene and protein expression related to cancer progression, including receptor tyrosine kinases and apoptotic proteins. This suggests the potential of quinazoline derivatives in developing new anticancer therapies with specific action mechanisms (Moorthy et al., 2023).
Dipeptidyl Peptidase IV Inhibitors
The compound's structural class has been explored for its role in treating type 2 diabetes mellitus (T2DM) by inhibiting dipeptidyl peptidase IV (DPP IV). This enzyme is involved in the inactivation of incretin hormones, which are essential for insulin secretion. Inhibitors within this class have demonstrated the potential to improve glycemic control in T2DM patients, highlighting the therapeutic significance of quinazoline derivatives in diabetes management (Mendieta et al., 2011).
Optoelectronic Material Applications
Apart from their biological activities, quinazoline derivatives have also found applications in optoelectronic materials. These compounds have been incorporated into luminescent molecules and chelate compounds, demonstrating their value in developing photo- and electroluminescent materials for various electronic devices. This highlights the versatility of quinazoline derivatives, extending their utility beyond pharmaceuticals to materials science (Lipunova et al., 2018).
Propiedades
IUPAC Name |
3-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-26-14-17(19-8-3-5-11-22(19)26)13-23(29)27-12-6-7-18(15-27)28-16-25-21-10-4-2-9-20(21)24(28)30/h2-5,8-11,14,16,18H,6-7,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHRTYLKPWQVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2692878.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d][1,2,3]triazol-5-yl)azetidine-3-carboxamide](/img/structure/B2692879.png)
![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2692880.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)

![N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2692892.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2692893.png)




